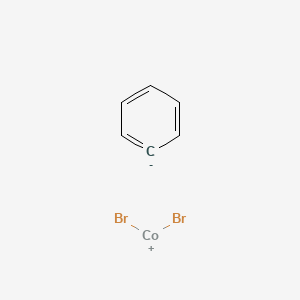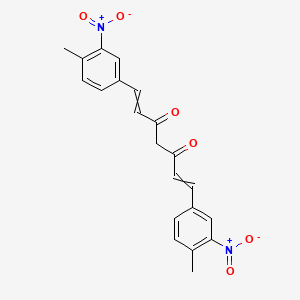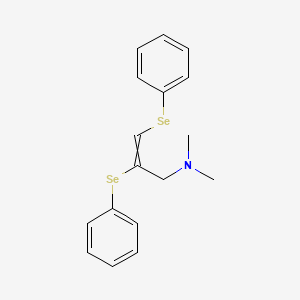
N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine is an organic compound with the molecular formula C17H19NSe2 This compound is characterized by the presence of two phenylselanyl groups attached to a prop-2-en-1-amine backbone, with the nitrogen atom being dimethylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine typically involves the reaction of N,N-dimethylprop-2-en-1-amine with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the selenium compounds. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Compounds with substituted phenylselanyl groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and proteins. The selenium atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can result in various biological effects, including antioxidant activity and inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-2,3-bis(phenylthio)prop-2-en-1-amine: Similar structure but with sulfur atoms instead of selenium.
N,N-Dimethyl-2,3-bis(phenylselanyl)but-2-en-1-amine: Similar structure but with an additional carbon atom in the backbone.
Uniqueness
N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research applications .
Eigenschaften
CAS-Nummer |
670823-41-3 |
|---|---|
Molekularformel |
C17H19NSe2 |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
N,N-dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine |
InChI |
InChI=1S/C17H19NSe2/c1-18(2)13-17(20-16-11-7-4-8-12-16)14-19-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
InChI-Schlüssel |
CHDJWXCKSVUBDU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=C[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


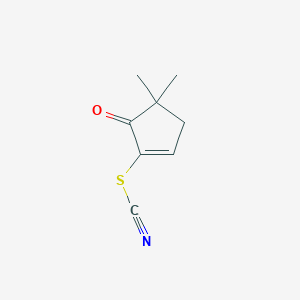

![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)
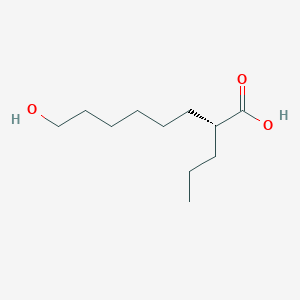
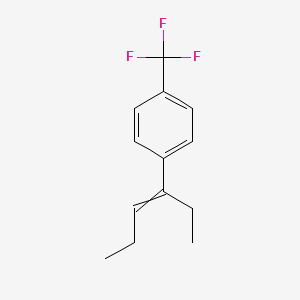
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
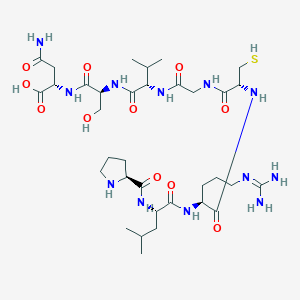
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
